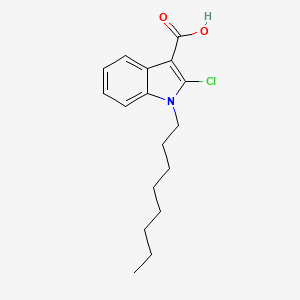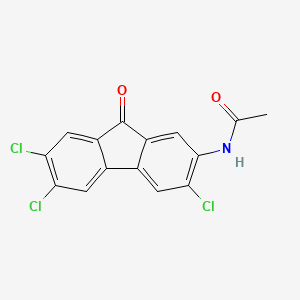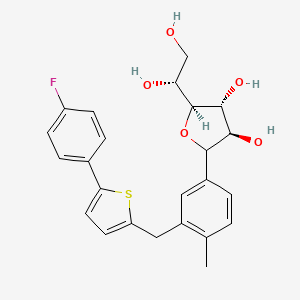
(2S,3R,4R)-2-((R)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including hydroxyl groups, a fluorophenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorophenyl and thiophene groups, and the addition of hydroxyl groups. Typical synthetic routes might include:
Formation of the Tetrahydrofuran Ring: This could be achieved through cyclization reactions involving diols and epoxides.
Introduction of the Fluorophenyl and Thiophene Groups: These groups could be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as chromatography or crystallization to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
Possible use as a pharmaceutical intermediate or active ingredient.
Industry
Applications in materials science for the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-chlorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-bromophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity.
特性
分子式 |
C24H25FO5S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23?,24+/m1/s1 |
InChIキー |
ZLPSHXQANWMHSC-GTZMKNEESA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


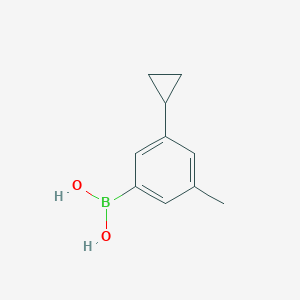

![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)

![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
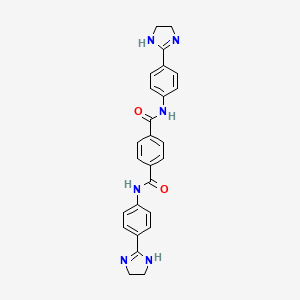
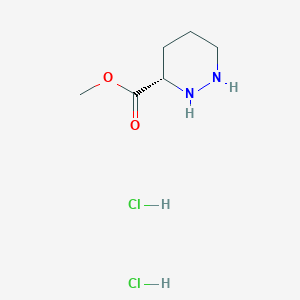

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)

